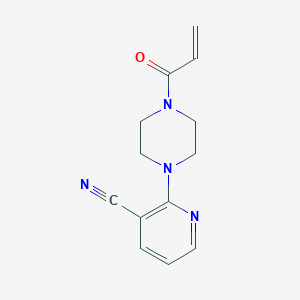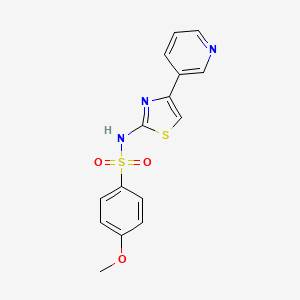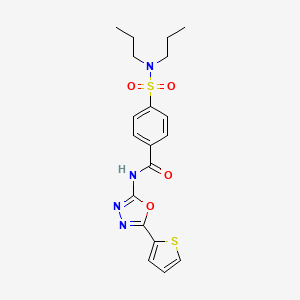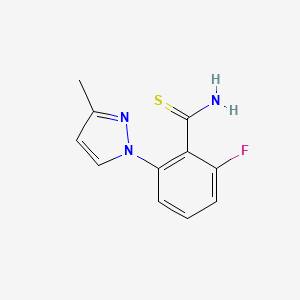
2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The piperazine moiety in the compound is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific studies or data on this compound, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyridine derivatives are known to undergo various reactions such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally. As a nitrogen-containing heterocyclic compound, it would likely have certain basicity .Mechanism of Action
The mechanism of action of 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile is not well understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile in lab experiments is its high potency and selectivity for certain targets. However, the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile. One area of interest is the development of novel drug delivery systems using this compound as a carrier molecule. Another potential direction is the investigation of this compound's effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for therapeutic intervention.
Synthesis Methods
The synthesis of 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile involves the reaction of 4-(2-bromoacetyl)pyridine with prop-2-enoylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields this compound as a white solid after purification.
Scientific Research Applications
2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Safety and Hazards
properties
IUPAC Name |
2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-12(18)16-6-8-17(9-7-16)13-11(10-14)4-3-5-15-13/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZPDPLCLIVGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)





![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)
![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)

![N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2948101.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2948102.png)